

Mechanism of action for Disperse Black 9 on synthetic fibers

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An In-depth Technical Guide on the Mechanism of Action for **Disperse Black 9** on Synthetic Fibers

Introduction

Disperse Black 9, identified by Colour Index (C.I.) 111301, is a non-ionic monoazo dye primarily utilized for the coloration of hydrophobic synthetic fibers, with polyester being the most significant substrate.[1][2] Its application is crucial in the textile industry for achieving deep black and navy shades. Due to the hydrophobic nature and highly crystalline structure of synthetic fibers like polyester, they lack the ionic sites necessary for binding with anionic or cationic dyes.[3] Disperse dyes, characterized by their low water solubility and small molecular size, are engineered to overcome this challenge by functioning through a mechanism of molecular dispersion and solid-state diffusion into the fiber matrix.[4]

This technical guide provides a comprehensive overview of the physicochemical properties of **Disperse Black 9**, the detailed mechanism of its action on synthetic fibers, key thermodynamic and kinetic parameters, standardized experimental protocols, and the critical factors influencing the dyeing process.

Physicochemical Properties of Disperse Black 9

Disperse Black 9 is an organic molecular entity belonging to the single azo class of dyes.[1][5] Its fundamental properties are summarized below.



Property	Value	Reference	
C.I. Name	Disperse Black 9	[1]	
C.I. Number	111301	[1]	
CAS Registry No.	12222-69-4 [1]		
Chemical Class	Single Azo [1]		
Molecular Formula	C16H20N4O2 [1][5]		
Molecular Weight	300.36 g/mol [1][5]		
IUPAC Name	2-[4-[(4-aminophenyl)diazenyl]- N-(2- [5][6] hydroxyethyl)anilino]ethanol		
Solubility	Sparingly soluble in water	[7]	
Nature	Non-ionic	[2]	

Core Mechanism of Action

The dyeing of synthetic fibers with **Disperse Black 9** is a complex physical process governed by temperature, the dye's physicochemical properties, and the fiber's morphology. The mechanism does not involve the formation of chemical bonds; instead, the dye molecules are physically entrapped within the polymer matrix.[4] The process can be systematically described in three primary stages: dispersion in the dyebath, adsorption onto the fiber surface, and diffusion into the fiber's amorphous regions.[8][9]

- Dispersion in the Dyebath: Due to its low water solubility, **Disperse Black 9** must be applied as a fine aqueous dispersion.[10][6] The dye is milled to a very small particle size (typically under 2 microns) and formulated with dispersing agents (surfactants) to create a stable colloidal suspension in the dyebath.[6][11] This ensures uniform availability of dye molecules for the subsequent stages.
- Adsorption onto the Fiber Surface: The individual dye molecules slowly dissolve from the dispersed particles into the water and are then adsorbed onto the surface of the synthetic



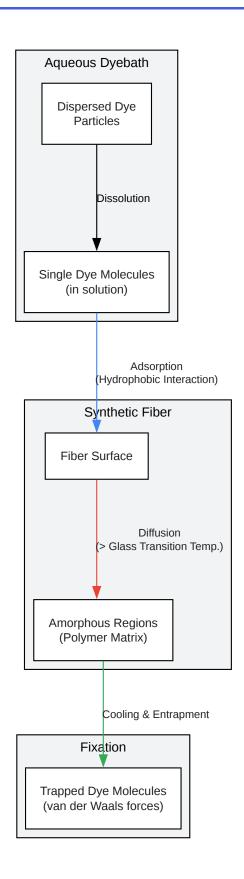




fiber.[8][9] This transfer is driven by hydrophobic interactions between the non-polar dye molecules and the hydrophobic fiber surface.[12]

- Diffusion into the Fiber: This is the critical, rate-determining step of the dyeing process.[8] At ambient temperatures, the polymer chains in polyester are tightly packed, preventing dye penetration. Dyeing is therefore conducted at high temperatures (typically 120-130°C) under pressure.[10][13] This elevated temperature provides the dye molecules with sufficient kinetic energy and, more importantly, heats the fiber above its glass transition temperature (Tg). Above Tg, the polymer chains in the amorphous regions of the fiber gain mobility, creating transient voids or free volume.[11][14] The small, non-ionic Disperse Black 9 molecules can then diffuse from the surface into these amorphous regions.
- Fixation: Upon cooling, the fiber's polymer structure contracts, the mobility of the polymer chains ceases, and the voids diminish. The dye molecules become physically trapped within the intricate polymer matrix.[12] The color is "fixed" through weak intermolecular forces, such as van der Waals forces and hydrogen bonds, between the dye and the polymer chains.[15]





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Caption: The dyeing pathway of **Disperse Black 9** from aqueous dispersion to fixation within the fiber.

Quantitative Data and Influencing Factors

The efficiency of the dyeing process is governed by several critical parameters. The data presented are representative of typical disperse dyeing systems for polyester.

Effect of Temperature

Temperature is the most crucial factor in disperse dyeing. It directly influences the rate of dye diffusion and the final dye uptake (exhaustion). Dyeing of polyester is typically performed at 130°C to achieve satisfactory results and good color yield.[13]

Temperature (°C)	Dyeing Time (min)	Dye Uptake (K/S Value) - Representative	
100	60	Low	
110	60	Moderate	
120	60	High	
130	45-60	Very High (Optimal)	
140	45	High (Risk of dye sublimation/fiber damage)	

Effect of pH

An acidic medium is essential for the stability of most disperse dyes and to prevent the hydrolysis of the polyester fiber itself. The optimal pH for dyeing polyester with disperse dyes is between 4.5 and 5.5, typically maintained using acetic acid.[2][16]

Dyeing Kinetics and Thermodynamics

The interaction between the dye and fiber can be described by thermodynamic and kinetic parameters, which are crucial for process optimization.



Parameter	Symbol	Description	Typical Value Range
Standard Affinity	-Δμ°	The difference in chemical potential of the dye between the fiber and the dyebath. A positive value indicates spontaneous dyeing.	15-25 kJ/mol
Enthalpy of Dyeing	ΔΗ°	The heat change during dyeing. A negative value indicates an exothermic process, meaning dye-fiber attraction is favored at lower temperatures, though kinetics require high temperatures.	-40 to -100 kJ/mol
Entropy of Dyeing	ΔS°	The change in randomness of the system. A positive value indicates an increase in disorder, often due to the release of water molecules from the fiber.	100-200 J/(mol·K)
Diffusion Coefficient	D	A measure of the rate at which dye molecules move through the fiber. It increases significantly with temperature.	10 ⁻¹⁰ to 10 ⁻¹² cm ² /s (at 130°C)



Note: Values are representative for disperse dyes on polyester and can vary based on the specific dye, fiber, and conditions.[8][17][18]

Experimental Protocols

The following protocols outline standard laboratory procedures for dyeing polyester fabric with **Disperse Black 9** and evaluating the results.

High-Temperature Exhaust Dyeing of Polyester

This is the most common method for achieving high-quality, durable coloration with disperse dyes.[2][13]

Materials and Reagents:

- Polyester fabric, scoured
- Disperse Black 9
- Dispersing agent (e.g., lignosulphonate-based)
- · Acetic acid (glacial)
- Sodium hydrosulfite
- Sodium hydroxide
- High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

- Pre-treatment (Scouring): The polyester fabric is first washed with a solution of non-ionic detergent (e.g., 2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes. The fabric is then rinsed thoroughly and dried.[19]
- Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The required amount of **Disperse Black 9** (e.g., 2% on weight of fiber) is first made into a

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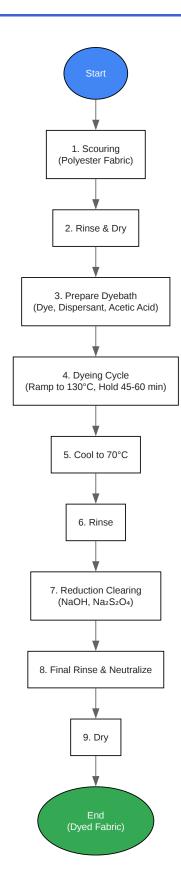




smooth paste with a 1:1 ratio of dispersing agent and a small amount of cold water.[19] This paste is then diluted with warm water and added to the dyebath.

- Dyeing Cycle:
 - Add acetic acid to the dyebath to adjust the pH to 4.5-5.5.[2]
 - Introduce the scoured polyester fabric into the bath at approximately 60°C.
 - Raise the temperature at a rate of 1-2°C per minute to 130°C.[13]
 - Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and leveling.
 - Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.
- Post-treatment (Reduction Clearing): After dyeing, the fabric is rinsed. A reduction clearing bath is prepared with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C.
 [19] The fabric is treated for 15-20 minutes to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.
- Final Steps: The fabric is thoroughly rinsed with hot and then cold water, neutralized with a weak acid if necessary, and finally dried.





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Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.



Evaluation of Dyeing Performance

- 1. Color Strength (K/S Value):
- The color strength of the dyed fabric is measured using a reflectance spectrophotometer.
- The Kubelka-Munk equation, K/S = (1-R)² / 2R, is used, where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
- A higher K/S value indicates a greater concentration of dye absorbed by the fiber.[14]
- 2. Color Fastness Tests:
- Wash Fastness: Evaluated according to standard methods (e.g., ISO 105-C06 or AATCC
 61). The test measures the resistance of the color to laundering.
- Light Fastness: Evaluated according to standard methods (e.g., ISO 105-B02 or AATCC 16).
 The test measures the resistance of the color to fading upon exposure to a standardized light source.
- Rubbing (Crocking) Fastness: Evaluated according to standard methods (e.g., ISO 105-X12 or AATCC 8). The test measures the amount of color transferred from the fabric surface to another surface by rubbing.

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